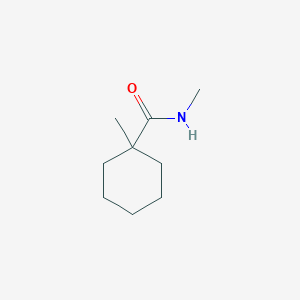

N,1-Dimethylcyclohexane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(8(11)10-2)6-4-3-5-7-9/h3-7H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCLRCMKDGTKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494160 | |

| Record name | N,1-Dimethylcyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61930-86-7 | |

| Record name | N,1-Dimethylcyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,1 Dimethylcyclohexane 1 Carboxamide and Structural Analogues

Strategic Approaches to Carboxamide Moiety Formation

The formation of the carboxamide group is a cornerstone of organic synthesis, and several strategies have been developed to achieve this transformation efficiently. For N,1-Dimethylcyclohexane-1-carboxamide, these strategies primarily revolve around the use of cyclohexanecarboxylic acid precursors, coupling reactions, and transformations involving cyclohexanone (B45756) intermediates.

Amidation Reactions from Cyclohexanecarboxylic Acid Precursors

A direct and common method for the synthesis of this compound is the amidation of 1-methylcyclohexanecarboxylic acid. This precursor can be synthesized through various routes, including the oxidation of 1-methyl-1-acetylcyclohexane using reagents like nitric acid or sodium hypobromite. The direct oxidation of 1-methylcyclohexane is also a potential, though challenging, atom-economical approach.

Once 1-methylcyclohexanecarboxylic acid is obtained, it can be directly condensed with methylamine (B109427). nih.gov Thermal amidation is a possible route, although it often requires high temperatures and may not be suitable for all substrates. encyclopedia.pubmdpi.com To facilitate the reaction under milder conditions, activating agents are often employed. encyclopedia.pub Lewis acids such as titanium tetrachloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines, offering a general procedure for amide synthesis. nih.gov Another effective catalyst is Nb₂O₅, which acts as a reusable Lewis acid catalyst for the amidation of a wide range of carboxylic acids and amines. researchgate.net

| Precursor | Reagent | Product | Notes |

| 1-Methylcyclohexanecarboxylic acid | Methylamine | This compound | Direct condensation, may require heat or a catalyst. |

| 1-Methylcyclohexanecarboxylic acid | Methylamine, TiCl₄ | This compound | Lewis acid-mediated condensation. nih.gov |

| 1-Methylcyclohexanecarboxylic acid | Methylamine, Nb₂O₅ | This compound | Heterogeneous Lewis acid catalysis. researchgate.net |

Coupling Reactions Involving Amine and Acylating Agents

An alternative to the direct amidation of the carboxylic acid is a two-step process involving the conversion of the carboxylic acid to a more reactive acylating agent, which is then reacted with the amine. A common acylating agent is the corresponding acyl chloride. For the synthesis of this compound, 1-methylcyclohexanecarboxylic acid would first be converted to 1-methylcyclohexanecarbonyl chloride. nih.gov This transformation can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting 1-methylcyclohexanecarbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with methylamine to form the desired this compound. evitachem.comkhanacademy.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. khanacademy.org This method is often high-yielding and proceeds under mild conditions.

| Acylating Agent | Amine | Base (optional) | Product |

| 1-Methylcyclohexanecarbonyl chloride | Methylamine | Pyridine, Triethylamine | This compound |

Transformations Utilizing Substituted Cyclohexanone Intermediates

Substituted cyclohexanones are versatile intermediates that can be used to synthesize a variety of cyclohexane (B81311) derivatives, including structural analogues of this compound. The synthesis of highly functionalized cyclohexanones can be achieved through cascade reactions, such as the inter-intramolecular double Michael addition of curcumins to arylidenemalonates, which yields products with high diastereoselectivity. beilstein-journals.org Another approach involves a pseudo five-component reaction based on diketene (B1670635) to produce cyclohexane-1,3-dicarboxamide derivatives. researchgate.netsemanticscholar.org

Once the substituted cyclohexanone is obtained, it can be transformed into the corresponding carboxamide. For instance, a Favorskii rearrangement of an α-halocyclohexanone can lead to a cyclohexanecarboxylic acid ester, which can then be converted to the desired carboxamide. While not a direct route to this compound, these methods are valuable for creating a library of structurally diverse analogues.

Stereocontrolled and Enantioselective Synthesis

Controlling the stereochemistry during the synthesis of this compound and its analogues is of significant interest, particularly for applications where specific stereoisomers are required. This can be achieved through diastereoselective and enantioselective synthetic routes.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. For cyclohexane derivatives, this often involves controlling the relative orientation of substituents on the ring. Diastereodivergent synthesis of multi-substituted cycloalkanes has been achieved through cobalt-catalyzed hydroalkylation of methylenecyclohexanes, allowing for the synthesis of all possible isomers of disubstituted cyclohexanes. nih.gov

In the context of carboxamide synthesis, a pseudo five-component reaction has been reported for the diastereoselective synthesis of cyclohexane-1,3-dicarboxamide derivatives. researchgate.netsemanticscholar.org This one-pot reaction involves a primary amine, diketene, and an aromatic aldehyde, and proceeds with high diastereoselectivity. researchgate.netsemanticscholar.org Furthermore, cascade Michael/Michael/isomerization reactions have been employed for the stereoselective synthesis of multiple-substituted cyclohexanes. researchgate.net These methodologies, while not directly applied to this compound, provide a framework for the diastereoselective synthesis of its more complex structural analogues.

| Reaction Type | Key Features | Resulting Products |

| Cobalt-catalyzed hydroalkylation | Diastereodivergent, ligand-controlled | All isomers of disubstituted cyclohexanes nih.gov |

| Pseudo five-component reaction | One-pot, high diastereoselectivity | Cyclohexane-1,3-dicarboxamide derivatives researchgate.netsemanticscholar.org |

| Cascade Michael/Michael/isomerization | Stereoselective | Multiple-substituted cyclohexanes researchgate.net |

Chiral Catalyst-Mediated Enantioselective Routes

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved using chiral catalysts or auxiliaries. Chiral cyclohexane diamine derivatives are a versatile class of compounds used in asymmetric synthesis and catalysis. myuchem.com

For the synthesis of chiral cyclohexanone precursors, asymmetric transformations of achiral 2,5-cyclohexadienones have been developed. nih.gov These methods often involve desymmetrization reactions using either organocatalysts or transition metal catalysts. nih.gov An efficient approach to chiral 4,4-disubstituted cyclohexenones in high enantiomeric purity has been accomplished through the metalation and alkylation of chiral bicyclic lactams. scispace.com

While specific examples of chiral catalyst-mediated enantioselective routes to this compound are not extensively documented, the principles of asymmetric catalysis can be applied. For instance, a chiral Brønsted acid could potentially catalyze the enantioselective synthesis of related cyclic amines. rsc.org Similarly, chiral N-heterocyclic carbene (NHC) catalysts have been used in the asymmetric desymmetrization of cyclopentenediones, a strategy that could be adapted for cyclohexanone derivatives. researchgate.net The development of a chiral catalyst for the direct enantioselective amidation of a prochiral cyclohexanecarboxylic acid derivative would be a significant advancement in this area.

Kinetic Resolution Strategies for Enantiopure Derivatives

The production of enantiomerically pure compounds is critical in the pharmaceutical industry, and kinetic resolution (KR) is a powerful strategy for separating racemic mixtures. In a kinetic resolution process, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic starting material, allowing for the separation of the unreacted, enantioenriched substrate from the product. This method can deliver materials with very high enantiomeric excess (ee > 99%).

For the synthesis of enantiopure derivatives related to this compound, KR could be applied to a chiral precursor, such as a racemic cyclic secondary amine or a carboxylic acid.

Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective and environmentally benign approach to kinetic resolution. Enzymes such as lipases, proteases, and amidases are commonly employed. For instance, dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiopure product. Lipase (B570770) PS-IM, in conjunction with a ruthenium catalyst for racemization, has been successfully used in the acetylation of 3-hydroxy-pyrrolidine, achieving an 87% yield and 95% ee. Similarly, nitrilase-catalyzed hydrolysis of racemic nitriles can produce chiral β-amino acids, which are valuable synthetic intermediates. These enzymatic strategies could be adapted to resolve precursors of this compound.

Chemical Kinetic Resolution: Non-enzymatic methods have also been developed. Acylative kinetic resolution, which is an appealing and practical variant, has been advanced through the use of chiral catalysts. Chiral hydroxamic acids have been identified as effective catalysts for the enantioselective acylation of amines, including saturated N-heterocycles. This method is operationally simple, proceeding at room temperature and open to air, without generating difficult-to-remove byproducts. Another approach involves the use of chiral phosphoric acid catalysts for the kinetic resolution of substrates like 3,3-disubstituted indolines, achieving high selectivity factors. N-heterocyclic carbene (NHC) organocatalysts have also been employed in the kinetic resolution of cyclic secondary amines.

Catalytic Methods in this compound Synthesis

The formation of an amide bond is one of the most fundamental reactions in organic synthesis. Traditional methods often rely on stoichiometric coupling reagents, which suffer from poor atom economy and generate significant waste. Consequently, the development of catalytic direct amidation reactions, where the only byproduct is water, is a primary goal in green chemistry. These catalytic approaches are more sustainable and cost-effective.

Biocatalysis and chemocatalysis have emerged as powerful alternatives. Biocatalysis utilizes enzymes, which are biodegradable, non-toxic, and operate under mild aqueous conditions, often avoiding the need for protecting groups. Chemical catalysis, particularly using transition metals or organocatalysts, offers a broad scope and high efficiency for amide bond formation from various precursors like carboxylic acids, esters, aldehydes, or nitriles.

Transition Metal Catalysis (e.g., Cu, Pd, Pt, Ir)

Transition metal catalysis provides highly efficient and versatile routes to carboxamides. Various metals have been explored, each offering unique reactivity and substrate scope.

Copper (Cu) Catalysis: Copper is an inexpensive and abundant metal that effectively catalyzes amidation reactions. One notable method is the copper-catalyzed oxidative amidation of aldehydes with amine salts, using an oxidant like aqueous tert-butyl hydroperoxide (TBHP). This reaction is operationally straightforward and provides primary, secondary, and tertiary amides in good to excellent yields under mild conditions. The substrate scope is broad, tolerating various functional groups, and chiral amines can be used without significant racemization. Another approach involves the integration of nitrile hydratase enzymes with a Cu-catalyzed N-arylation reaction in a one-pot system, demonstrating a synergistic combination of chemo- and biocatalysis.

Palladium (Pd) Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The amidation of aryl halides and sulfonates using palladium catalysts has been extensively developed, with significant advances driven by the implementation of new ligand classes. These reactions can be used to synthesize a wide range of amides, including those found in pharmaceuticals and materials science. Palladium-catalyzed aminocarbonylation, where carbon monoxide is incorporated, is another powerful method for synthesizing carboxamides from substrates like iodoalkenes. Furthermore, palladium catalysis can achieve N-acylation of tertiary amines via C-N bond cleavage and ortho-acylation of tertiary benzamides.

Iridium (Ir) and Platinum (Pt) Catalysis: Iridium complexes are also effective catalysts for amide synthesis. For example, [Ir(Cp*)Cl₂]₂ catalyzes the rearrangement of oximes to amides and can be used in a one-pot process to convert alcohols into amides via transfer hydrogenation. Iridium catalysts are also capable of reducing secondary amides to the corresponding amines or imines. Platinum complexes, often in conjunction with hybrid aminophosphine (B1255530) ligands, have been studied for their catalytic activity, including in reactions involving N-H oxidative addition.

Organocatalysis and Biocatalysis in Carboxamide Formation

Metal-free catalytic systems are gaining prominence as they avoid issues of metal contamination in the final products, a critical consideration in pharmaceutical synthesis.

Organocatalysis: Organocatalysts are small organic molecules that can accelerate chemical reactions. Boronic acids are among the most commonly reported catalysts for direct amidation, promoting the dehydration of carboxylic acids and amines. These reactions are often performed with azeotropic water removal. Chiral phosphoric acids and N-heterocyclic carbenes (NHCs) have proven effective in the kinetic resolution of amines and related compounds through enantioselective acylation.

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing field, recognized for its sustainability. Hydrolases, such as lipases and penicillin acylases, can be used in low-water systems to shift the reaction equilibrium towards amide synthesis. In aqueous media, ATP-dependent enzymes like amide bond synthetases (e.g., McbA) are particularly promising. These enzymes can be coupled with ATP recycling systems for improved efficiency. Carboxylic acid reductases (CARs) have also been engineered for amidation activity, demonstrating the synthesis of drugs like ilepcimide (B1204553) with high conversion rates. This biocatalytic approach exploits nature's machinery to create diverse secondary and tertiary amides with high chemo- and stereoselectivity.

Ligand Design and Optimization for Catalytic Efficiency

In transition metal catalysis, the choice of ligand is often as important as the choice of metal. Ligands modulate the steric and electronic properties of the metal center, directly influencing the catalyst's activity, stability, and selectivity.

For palladium-catalyzed amidation and amination reactions, biaryl phosphine (B1218219) ligands have proven to be particularly effective. The development of these ligands has enabled reactions to proceed with lower catalyst loadings, shorter reaction times, and under milder conditions, even with challenging substrates like aryl chlorides. The steric bulk and strong electron-donating ability of dialkylbiaryl phosphines are thought to promote the formation of a highly reactive monoligated Pd(0) active species. Computational studies have helped to elucidate the key structural features, such as a methyl group ortho to the phosphorus atom, that prevent the formation of deleterious κ²-amidate complexes and thus generate more stable and effective catalysts.

Ligand design is also crucial for other metals. For instance, in copper-catalyzed C-H amidation, 1,10-phenanthroline (B135089) has been used as a ligand to facilitate the synthesis of N-alkylsulfonamides. In iridium catalysis, ligands such as N-(arylsulfonyl)-2-pyridinecarboxamides have been designed to enhance catalyst stability for reactions like formic acid dehydrogenation. The systematic investigation of ligand structure and its effect on catalyst function is a key strategy for optimizing catalytic efficiency.

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs) and cascade (or domino) reactions offer remarkable efficiency in organic synthesis by combining several bond-forming events in a single operation. This approach rapidly builds molecular complexity from simple starting materials, saving time, resources, and reducing waste.

Multi-Component Reactions: MCRs are one-pot processes where three or more reagents are combined to form a product that incorporates substantial portions of all reactants. Isocyanide-based MCRs are particularly well-known for producing amide-containing structures. The Passerini reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield α-acyloxy carboxamides. The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, which produces dipeptide-like structures. These reactions are powerful tools for generating libraries of complex molecules for drug discovery.

Cascade Reactions: Cascade reactions involve two or more consecutive transformations where the functionality required for a subsequent step is generated in the preceding one. An example relevant to the synthesis of structural analogues of this compound is the aza-Michael addition-cyclization cascade. In this reaction, the aza-Michael addition of a primary amine to an unsaturated ester can be followed by an intramolecular amidation-cyclization to form a stable 5-membered N-substituted pyrrolidone ring. Such reactions provide a toolbox for creating thermally stable, functionalized monomers from bio-based unsaturated acids. Other cascade reactions can be initiated by enzymes, radicals, or transition metals, enabling the elegant synthesis of complex natural products.

Process Optimization and Scalability Considerations for Academic Synthesis

While many novel catalytic methods are reported on a small scale, their practical utility depends on their scalability. For a catalytic amidation to be suitable for larger-scale synthesis, it must be a clean, high-yielding process from which the product can be easily purified. Several factors are critical for process optimization.

Catalyst Loading and Cost: Reducing catalyst loading is crucial for cost-effectiveness, especially when using precious metals like palladium or iridium. However, attempts to reduce catalyst loading can sometimes lead to inefficient reactions. For instance, in certain integrated chemo- and biocatalytic systems, reducing Cu-catalyst loading below 10 mol% was found to be inefficient.

Reaction Conditions: Direct thermal condensation of acids and amines often requires high temperatures (>160 °C), which limits the scope to robust substrates. Catalytic methods aim to lower these temperatures. Water removal is a key challenge in direct amidation. While azeotropic distillation (e.g., with a Dean-Stark apparatus) is effective, it can be energy-intensive. The use of molecular sieves allows for lower temperatures but is generally not compatible with large-scale synthesis.

Process Mass Intensity (PMI): A key metric for evaluating the "greenness" of a process is the Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of product. Well-established stoichiometric amidation reactions can sometimes achieve high efficiency on a large scale, with PMI values in the range of 30-60. New catalytic methodologies must demonstrate comparable or superior efficiency to be considered competitive. For academic synthesis, demonstrating scalability even to a 10-gram scale is an important step in proving the utility of a new method. Continuous-flow technology offers potential advantages over traditional batch reactors, including better control over temperature and residence time, which can facilitate safer and more efficient scale-up.

Elucidation of Reaction Mechanisms and Organic Transformations

Comprehensive Mechanistic Studies

Comprehensive mechanistic studies on N,1-Dimethylcyclohexane-1-carboxamide and its analogs aim to unravel the step-by-step sequence of bond-making and bond-breaking processes. These investigations often employ a combination of experimental and computational methods to provide a detailed picture of the reaction landscape.

The hydrolysis of amides, a fundamental organic reaction, is known to proceed through tetrahedral intermediates. In the case of this compound, both acid- and base-catalyzed hydrolysis would involve such an intermediate. Under acidic conditions, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate. libretexts.org In base-catalyzed hydrolysis, the hydroxide (B78521) ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Due to the steric hindrance imposed by the 1-methyl group and the N-methyl group on the cyclohexane (B81311) ring, the stability and reactivity of this tetrahedral intermediate are of significant interest. The formation of stable analogs of these tetrahedral intermediates can be crucial for studying reaction mechanisms. For tertiary amides, the breakdown of the tetrahedral intermediate can be the rate-determining step. uregina.ca

Table 1: Plausible Intermediates in Reactions of this compound

| Reaction Type | Intermediate Structure | Description |

|---|---|---|

| Acid-Catalyzed Hydrolysis |  |

Protonated tetrahedral intermediate formed by the addition of water to the protonated carbonyl group. |

| Base-Catalyzed Hydrolysis |  |

Tetrahedral intermediate resulting from the nucleophilic attack of a hydroxide ion on the carbonyl carbon. |

Note: The images are representative structures.

Computational chemistry plays a vital role in analyzing the transition states and profiling the reaction coordinates for reactions of amides. acs.org For this compound, transition state analysis can elucidate the energy barriers for various reaction pathways, such as hydrolysis or enolate formation. The steric hindrance from the two methyl groups is expected to significantly influence the geometry and energy of the transition states. For instance, in a nucleophilic attack on the carbonyl carbon, the approach of the nucleophile would be sterically demanding, leading to a higher activation energy compared to less hindered amides. auburn.edu

Reaction coordinate profiling can map the energy of the system as it progresses from reactants to products, identifying the transition states and any intermediates along the way. This provides a quantitative understanding of the reaction kinetics. acs.org

The formation of enolates from substituted cyclohexanones is a classic example of kinetic versus thermodynamic control. udel.edulibretexts.org Although this compound is an amide, the principles of enolate formation from the adjacent cyclohexane ring carbons apply. Deprotonation can occur at the C2 or C6 positions of the cyclohexane ring.

Kinetic Control : At low temperatures with a strong, sterically hindered base like lithium diisopropylamide (LDA), the proton on the less substituted and more accessible carbon is preferentially removed. masterorganicchemistry.comyoutube.com This would lead to the formation of the kinetic enolate.

Thermodynamic Control : Under conditions that allow for equilibrium to be established (e.g., a weaker base at higher temperatures), the more stable enolate will predominate. masterorganicchemistry.com This is typically the more substituted enolate, as it corresponds to a more substituted double bond.

The choice of reaction conditions can thus selectively generate either the kinetic or thermodynamic enolate of this compound, leading to different products in subsequent alkylation reactions.

Table 2: Conditions for Selective Enolate Formation

| Control Type | Conditions | Major Product |

|---|---|---|

| Kinetic | Strong, bulky base (e.g., LDA), low temperature (-78 °C) | Less substituted enolate |

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. researchgate.net For instance, in the hydrolysis of amides, using ¹⁸O-labeled water can help determine whether the oxygen atom in the resulting carboxylic acid comes from the water molecule, confirming the nucleophilic attack of water on the carbonyl carbon. uregina.ca

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org Measuring the KIE can provide information about bond breaking or formation in the rate-determining step. nih.govwpmucdn.com For example, a primary KIE would be expected for the deprotonation of the α-carbon in enolate formation if this is the rate-determining step. Secondary KIEs can also provide valuable information about changes in hybridization at the transition state. wikipedia.org

The stereochemistry of the cyclohexane ring in this compound provides a probe for mechanistic studies. Reactions that involve the formation of a new stereocenter on the ring can proceed with varying degrees of stereoselectivity. For example, the alkylation of an enolate derived from this amide can lead to different diastereomers. The stereochemical outcome can provide evidence for the geometry of the enolate and the transition state of the alkylation step.

Computational studies on related systems have shown that stereoelectronic effects can be highly important in determining the outcome of such reactions. acs.org The preferred conformation of the cyclohexane ring and the orientation of the substituents will influence the facial selectivity of the enolate attack.

Reactive Pathways of this compound and Analogues

The reactivity of this compound is primarily centered around the amide functional group and the α-carbons of the cyclohexane ring.

One of the main reactive pathways is hydrolysis , which can be catalyzed by either acid or base to yield 1-methylcyclohexane-1-carboxylic acid and methylamine (B109427). libretexts.orgdalalinstitute.commasterorganicchemistry.com The rate of this reaction is expected to be slower than that of less sterically hindered amides. auburn.edu

Another significant reactive pathway involves the formation of enolates by deprotonation of the α-carbons on the cyclohexane ring. These enolates are potent nucleophiles and can react with various electrophiles, such as alkyl halides, in alkylation reactions . libretexts.org This allows for the introduction of new substituents onto the cyclohexane ring.

The amide group itself can be subject to reduction . Powerful reducing agents like lithium aluminum hydride can reduce the amide to an amine, yielding N,1-dimethyl-N-((1-methylcyclohexyl)methyl)amine. libretexts.org

Finally, more recent developments in amide chemistry have shown that under certain conditions, the typically robust amide bond can be activated and cleaved, leading to novel transformations. chinesechemsoc.org While not specifically studied for this compound, these advanced methods could potentially open up new reactive pathways.

Nucleophilic Substitution Reactions at the Carboxamide Carbon

The carboxamide functional group is characterized by a carbonyl carbon bonded to a nitrogen atom. This carbon is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. While specific kinetic studies on this compound are not extensively documented in the literature, its reactivity can be inferred from the well-established principles of amide chemistry.

Amides are the least reactive among carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon. Consequently, reactions such as hydrolysis require more forcing conditions compared to esters or acid chlorides. openstax.org

Hydrolysis: The most common nucleophilic substitution reaction for amides is hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine. This can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, can then attack the activated carbonyl. A series of proton transfers follows, leading to the expulsion of methylamine as the leaving group, which is protonated under the acidic conditions to form methylammonium (B1206745) ion. The final products are 1-methylcyclohexane-1-carboxylic acid and methylammonium. youtube.comyoutube.com The final protonation of the expelled amine helps to drive the equilibrium towards the products. openstax.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide ion (OH⁻), the hydroxide acts as a more potent nucleophile than water and directly attacks the carbonyl carbon. youtube.com This forms a tetrahedral intermediate. The expulsion of the leaving group, the methylamide anion (⁻NHCH₃), is difficult as it is a strong base. openstax.org Therefore, this step is typically the rate-determining step and requires heating. The reaction is driven to completion by the final acid-base reaction, where the newly formed carboxylic acid protonates the strongly basic amide anion. youtube.com Under basic conditions, the final products are the carboxylate salt (e.g., sodium 1-methylcyclohexane-1-carboxylate) and methylamine. khanacademy.org

The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. libretexts.orglibretexts.org The stability of this intermediate and the ability of the nitrogen-containing group to act as a leaving group are key factors in the reaction's feasibility.

| Reaction Type | Catalyst/Reagent | Typical Conditions | Products from this compound |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Aqueous solution, Heat | 1-Methylcyclohexane-1-carboxylic acid + Methylammonium ion |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH, KOH) | Aqueous solution, Heat | 1-Methylcyclohexane-1-carboxylate salt + Methylamine |

Oxidation and Reduction Chemistry of Functional Groups

The functional groups within this compound—the tertiary amide and the cyclohexane ring—exhibit distinct behaviors under oxidative and reductive conditions.

Reduction Chemistry: Amides can be reduced to amines using powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Unlike the reduction of other carbonyl compounds like ketones or esters which yield alcohols, the reduction of an amide converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). This reaction is a highly effective method for synthesizing amines. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides. youtube.com

For this compound, reduction with LiAlH₄ would yield N,N-dimethyl-1-(cyclohexylmethyl)amine. The mechanism involves the initial nucleophilic addition of a hydride ion to the carbonyl carbon. The oxygen atom is then eliminated as part of a metal alkoxide complex, forming a transient iminium ion. This iminium ion is then rapidly reduced by another hydride equivalent to form the final tertiary amine product. youtube.com

Oxidation Chemistry: The this compound molecule is generally resistant to oxidation under standard conditions. The amide functional group is at a high oxidation state and is not easily oxidized further. The cyclohexane ring consists of C-C and C-H single bonds, which are also typically inert to common oxidizing agents unless harsh conditions or specific catalysts are employed for C-H activation. Therefore, significant transformations of the molecule via oxidation are not expected under typical laboratory conditions.

Transformations and Functionalization of the Cyclohexane Ring System

Direct functionalization of the saturated cyclohexane ring in this compound is challenging due to the inert nature of its C-H bonds. Literature specifically detailing such transformations on this particular molecule is limited. However, general strategies for cyclohexane functionalization can be considered hypothetically.

Reactions such as free-radical halogenation could potentially introduce a halogen onto the ring, but this method often lacks selectivity and can lead to a mixture of products. More advanced C-H activation methodologies could offer more controlled functionalization, but their application to this specific substrate has not been reported.

Most synthetic strategies would likely involve transforming the carboxamide group into a different functional group that could then direct or facilitate reactions on the cyclohexane ring. For instance, conversion to 1-methylcyclohexene via elimination reactions from a suitably functionalized precursor could open up pathways for a wide range of alkene chemistries, such as epoxidation, dihydroxylation, or addition reactions. organicchemistrytutor.com

Amide Bond Transformations and Derivatives

The amide bond is a versatile functional group that can be transformed to create various derivatives. As discussed in section 3.2.1, hydrolysis of the amide bond in this compound yields 1-methylcyclohexane-1-carboxylic acid and methylamine. openstax.org This carboxylic acid is a key intermediate from which a wide array of other derivatives can be synthesized.

For example, 1-methylcyclohexane-1-carboxylic acid can be converted into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive acid chloride can then be treated with various nucleophiles to form a range of new carboxylic acid derivatives:

Reaction with amines/ammonia: Forms new primary, secondary, or tertiary amides. youtube.com

Reaction with alcohols: Forms esters.

Reaction with carboxylates: Forms acid anhydrides.

This two-step process (hydrolysis followed by reaction of the resulting carboxylic acid or its activated form) is a standard method for creating diverse amide and ester libraries from a single amide starting material. orientjchem.orgnih.gov

| Initial Transformation | Intermediate | Subsequent Reagent | Final Product Class |

|---|---|---|---|

| Hydrolysis | 1-Methylcyclohexane-1-carboxylic acid | Alcohol (R'OH) / H⁺ | Ester |

| Hydrolysis -> Activation (e.g., SOCl₂) | 1-Methylcyclohexane-1-carbonyl chloride | Amine (R'R''NH) | New Amide |

| Hydrolysis -> Activation (e.g., SOCl₂) | 1-Methylcyclohexane-1-carbonyl chloride | Alcohol (R'OH) | Ester |

Ring Expansion and Contraction Reactions of the Cyclohexane Moiety

Ring expansion and contraction reactions are powerful transformations for altering carbocyclic frameworks. While no specific examples involving this compound are found, established synthetic methods can be applied to precursors derived from it.

Ring Expansion: A classic method for expanding a cyclic ketone by one carbon is the Beckmann rearrangement . wikipedia.orgwikipedia.org To apply this to the cyclohexane moiety of the target compound, the amide would first need to be converted into 1-methylcyclohexanone. The oxime of this ketone, formed by reaction with hydroxylamine, can then be treated with a strong acid (e.g., H₂SO₄, PCl₅). organic-chemistry.org The rearrangement involves the migration of the carbon group that is anti-periplanar to the hydroxyl leaving group on the oxime nitrogen. lscollege.ac.in This process would convert the six-membered cyclohexane ring into a seven-membered caprolactam (a cyclic amide). wikipedia.org

Ring Contraction: The Favorskii rearrangement is a well-known method for the ring contraction of cyclic α-halo ketones. wikipedia.orgwikipedia.org This reaction proceeds by treatment with a base. To achieve this transformation starting from a cyclohexane system, one would need to synthesize an α-halo ketone precursor, such as 2-chloro-1-methylcyclohexanone. Upon treatment with a base like sodium hydroxide or sodium methoxide (B1231860), a cyclopropanone (B1606653) intermediate is proposed to form, which then opens to yield a cyclopentanecarboxylic acid derivative. ddugu.ac.inresearchgate.netchemistrysteps.com The reaction constitutes a formal contraction of the cyclohexane ring to a cyclopentane (B165970) ring. wikipedia.orgnrochemistry.com Acid-catalyzed isomerization is another pathway for ring contraction of methylcyclohexane (B89554) to alkylcyclopentanes. sigmaaldrich.comresearchgate.net

These transformations highlight potential, albeit indirect, pathways for modifying the core ring structure of this compound by first converting the amide to a more reactive ketone functionality.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Methylcyclohexane-1-carboxylic acid |

| Methylamine |

| Methylammonium |

| Sodium 1-methylcyclohexane-1-carboxylate |

| Lithium aluminum hydride (LiAlH₄) |

| Sodium borohydride (NaBH₄) |

| N,N-dimethyl-1-(cyclohexylmethyl)amine |

| 1-Methylcyclohexene |

| Thionyl chloride (SOCl₂) |

| Oxalyl chloride ((COCl)₂) |

| 1-Methylcyclohexane-1-carbonyl chloride |

| 1-Methylcyclohexanone |

| Hydroxylamine |

| Caprolactam |

| 2-Chloro-1-methylcyclohexanone |

| Sodium hydroxide (NaOH) |

| Sodium methoxide (NaOCH₃) |

| Cyclopentanecarboxylic acid |

Theoretical and Computational Chemistry in the Study of N,1 Dimethylcyclohexane 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to compute a wide variety of molecular properties with high accuracy. dntb.gov.ua These calculations solve, or approximate solutions to, the Schrödinger equation for a given molecule to determine its electronic structure and energy. From this fundamental information, numerous other properties such as optimized molecular geometry, vibrational frequencies, and reaction energetics can be derived. cuny.edu

Ab initio and Density Functional Theory (DFT) are two of the most rigorous and widely used classes of quantum chemical methods. Ab initio methods derive their results directly from first principles without the use of experimental data. DFT, a computationally more efficient alternative, calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. mdpi.com

For N,1-Dimethylcyclohexane-1-carboxamide, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be the method of choice for determining key structural and energetic properties. mdpi.comresearchgate.net Such studies would focus on:

Geometric Optimization: Finding the lowest-energy three-dimensional structure of the molecule. This includes determining the precise bond lengths, bond angles, and dihedral angles of the most stable conformer.

Conformational Energetics: this compound, as a 1,1-disubstituted cyclohexane (B81311), exists in two primary chair conformations that undergo ring inversion. In one, the C1-methyl group is axial and the N-methylcarboxamide group is equatorial; in the other, their positions are swapped. DFT calculations would precisely quantify the energy difference between these two conformers to predict which is more stable and by how much.

Electronic Properties: Calculating properties such as the molecular dipole moment, partial atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and intermolecular interactions.

The following table illustrates the type of energetic data that would be obtained from DFT calculations to compare the stability of the two chair conformers of this compound. The values are hypothetical but based on known steric principles.

| Conformer | C1-Methyl Position | C1-Carboxamide Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Axial | Higher |

| 2 | Axial | Equatorial | Lower (More Stable) |

This table illustrates the expected outcome of DFT calculations. The conformer with the larger N-methylcarboxamide group in the more spacious equatorial position would be predicted to be the most stable.

Semi-empirical methods represent a simplification of ab initio quantum mechanics, incorporating experimental parameters (parameterization) to accelerate calculations. While less accurate than DFT, methods like AM1 and PM6 are significantly faster, making them suitable for initial explorations of large conformational spaces or for modeling very large molecular systems.

In the study of this compound, semi-empirical methods could be used for:

Preliminary Conformational Searches: Quickly scanning the potential energy surface to identify a wide range of possible low-energy conformations before refining the most promising candidates with more accurate DFT calculations.

Modeling Large Systems: If studying the interaction of this compound with a larger entity, such as a polymer or a biological receptor, semi-empirical methods can provide a computationally feasible way to model the entire system.

Quantum chemical methods are instrumental in mapping the potential energy surface of a chemical reaction. cuny.edu This involves identifying the structures of reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For this compound, these methods could be applied to predict the mechanisms and kinetics of reactions such as:

Amide Hydrolysis: Calculating the transition state and activation energy for the acid- or base-catalyzed hydrolysis of the carboxamide group.

Radical Reactions: Determining the most likely sites for hydrogen abstraction by radicals and the energy barriers associated with these processes.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves, flexes, and interacts with its environment. frontiersin.org

The study of this compound falls under the well-established principles of conformational analysis for disubstituted cyclohexanes. libretexts.org The cyclohexane ring predominantly adopts a strain-free chair conformation. In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position and the other an equatorial position. libretexts.org The two chair conformers are in equilibrium through a process called ring inversion. vu.nl

The relative stability of the two conformers is determined by steric strain, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the two axial hydrogens on the same side of the ring. The conformer that places the sterically bulkier group in the less crowded equatorial position is generally more stable. libretexts.org For this compound, the N-methylcarboxamide group is significantly larger than the methyl group, and thus the conformer with the carboxamide group in the equatorial position would be heavily favored at equilibrium.

The steric strain associated with placing a group in the axial position is quantified by its "A-value." The following table provides A-values for relevant functional groups to illustrate the principles that would govern the conformational equilibrium of this compound.

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 |

| -C(=O)NH₂ (Carboxamide) | ~1.5-2.0 (Estimated) |

| -C(=O)N(CH₃)₂ (N,N-Dimethylcarboxamide) | ~2.1 |

Data sourced from literature principles of conformational analysis. A higher A-value indicates greater steric strain in the axial position. The N-methylcarboxamide group is expected to have a larger A-value than the methyl group, dictating its preference for the equatorial position.

Computational methods, particularly DFT, can accurately calculate the energies of these transition states and intermediates, thereby providing a quantitative value for the ring inversion barrier. For the parent cyclohexane molecule, this barrier is approximately 10-11 kcal/mol. nih.gov Substituents on the ring can alter this barrier. Molecular dynamics simulations can also be used to observe these conformational transitions directly and calculate the free energy barrier for the inversion process. nih.gov A study on cis- and trans-1,2-cyclohexanecarboxylic acid amides used MD simulations to calculate inversion energy barriers of 10.49 and 6.26 kcal/mol, respectively, demonstrating how substituent geometry impacts ring dynamics. nih.gov

The table below presents typical calculated energy barriers for ring inversion in cyclohexane and related molecules to provide context for the values that would be expected for this compound.

| Compound | Method | Calculated Inversion Barrier (kcal/mol) |

| Cyclohexane | Experimental/NMR | ~10.2 |

| Cyclohexane | MD Simulation | ~10.5 |

| cis-1,2-CHCAA | MD Simulation | 10.49 |

| trans-1,2-CHCAA | MD Simulation | 6.26 |

Data for cyclohexanecarboxylic acid amides (CHCAA) sourced from a 2022 study. nih.gov These values illustrate how computational methods can quantify the energy required for the chair-flipping process.

Conformational Analysis of Substituted Cyclohexanes

Steric Effects and 1,3-Diaxial Interactions in Cyclohexane Conformations

The conformational preference of substituted cyclohexanes is largely dictated by steric effects, particularly the avoidance of 1,3-diaxial interactions. numberanalytics.comproprep.com The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). lumenlearning.com

For a monosubstituted cyclohexane, a dynamic equilibrium exists between two chair conformations, which can be interconverted via a "ring flip." This process results in any axial substituent becoming equatorial and vice versa. The equilibrium almost always favors the conformer where the substituent is in the more spacious equatorial position. pressbooks.pub The reason for this preference is the presence of steric strain in the axial conformer, known as 1,3-diaxial interactions. libretexts.orglibretexts.org These are repulsive steric interactions between an axial substituent and the two other axial atoms (typically hydrogens) located on the same side of the ring, three carbons away. quimicaorganica.org

The magnitude of this steric strain increases with the size of the axial substituent. This energetic penalty, often referred to as the "A-value," quantifies the preference for a substituent to be in the equatorial position. Larger groups have higher A-values, indicating a stronger preference for the equatorial orientation.

In the case of this compound, the cyclohexane ring is substituted at the C1 position with both a methyl group and an N,N-dimethylcarboxamide group. This 1,1-disubstitution pattern means that regardless of the chair conformation, one substituent must be axial and the other equatorial. The conformational equilibrium will therefore favor the chair form where the sterically bulkier group occupies the equatorial position to minimize 1,3-diaxial interactions. pressbooks.pub The N,N-dimethylcarboxamide group is significantly larger than the methyl group. Consequently, the favored conformation will have the N,N-dimethylcarboxamide group in the equatorial position and the methyl group in the axial position. This arrangement minimizes the severe steric clashes that would occur between the large carboxamide group and the axial hydrogens at the C3 and C5 positions.

| Substituent | A-Value (kJ/mol) | Reference |

|---|---|---|

| -H | 0.0 | pressbooks.pub |

| -CH₃ (Methyl) | 7.6 | pressbooks.publibretexts.org |

| -CH₂CH₃ (Ethyl) | 8.0 | libretexts.org |

| -C(CH₃)₃ (tert-Butyl) | ~21.0 | pressbooks.pub |

| -C≡N (Cyano) | 0.8–1.0 | libretexts.org |

| -Br (Bromo) | 2.0–2.5 | libretexts.org |

This table illustrates the energetic cost of placing various substituents in the axial position. The N,N-dimethylcarboxamide group, while not listed, would be expected to have a significantly larger A-value than a methyl group due to its size and rotational freedom.

Analysis of Intramolecular Dynamics and Energetics

The internal motion of this compound is a complex interplay of several dynamic processes occurring on different timescales and energy levels. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanical calculations, are essential for characterizing these dynamics and their associated energetics. researchgate.net

Key intramolecular dynamic processes include:

Cyclohexane Ring Flipping: This is the interconversion between the two possible chair conformations. In this compound, this involves the methyl group switching from axial to equatorial and the N,N-dimethylcarboxamide group switching from equatorial to axial. Given the large steric bulk of the carboxamide group, the energy barrier to flip to the conformation with this group in the axial position would be substantial, making this conformation highly unfavorable and sparsely populated at equilibrium.

Amide Bond Rotation: The C-N bond in the N,N-dimethylcarboxamide moiety has significant partial double bond character due to resonance. acs.org This restricts rotation around this bond, leading to a planar amide group. The rotational barrier is typically high enough to allow for the existence of distinct rotational isomers (rotamers) in some amides, though in an N,N-dimethylamide, the two methyl groups are equivalent. Nonetheless, the dynamics of this rotation are a key feature of the molecule's flexibility. Computational studies on twisted amides show how structural constraints can alter the energetics of this bond. organic-chemistry.orgnih.gov

Computational chemistry allows for the calculation of the potential energy surface associated with these motions. By identifying transition states, energy barriers for each process can be quantified, providing a complete picture of the molecule's dynamic behavior and the relative stability of its different conformational states.

| Dynamic Process | Typical Energy Barrier (kJ/mol) | Computational Method |

|---|---|---|

| Cyclohexane Ring Flip | 40–45 | Quantum Mechanics, Molecular Dynamics |

| Amide (C-N) Bond Rotation | 60–100 | Quantum Mechanics (DFT, MP2) |

| Methyl Group (C-C) Rotation | 12–15 | Quantum Mechanics, Molecular Dynamics |

| Single Bond (C-C) Rotation (e.g., butane) | 12–20 | Quantum Mechanics, Molecular Dynamics |

Force Field Parameterization and Validation for this compound

Molecular mechanics (MM) simulations, which are used in molecular dynamics, rely on a set of mathematical functions and associated parameters known as a force field to describe the potential energy of a system. nih.gov While standard force fields like AMBER, CHARMM, and OPLS are well-parameterized for common biomolecules and simple organic molecules, they often lack accurate parameters for novel or uncommon structures like this compound. uq.edu.auresearchgate.net Therefore, a crucial step before conducting reliable simulations is the development and validation of specific force field parameters for the molecule. uiuc.edu

The parameterization process for this compound would typically involve the following steps:

Partial Atomic Charge Calculation: The distribution of electron density in the molecule is represented by partial charges assigned to each atom. These are typically derived from high-level quantum mechanics (QM) calculations by fitting the charges to reproduce the quantum mechanical electrostatic potential (ESP). nih.gov

Bond and Angle Parameters: The equilibrium values and force constants for bond stretching and angle bending are usually transferred from existing parameters for similar chemical groups within the chosen force field.

Dihedral Angle Parameterization: This is the most critical and labor-intensive step for accurately modeling conformational energies. It involves calculating the QM energy profile for rotation around key dihedral angles (e.g., within the cyclohexane ring and the bond connecting the ring to the carboxamide group). The dihedral parameters in the force field are then optimized to reproduce these QM potential energy surfaces. scispace.com

Lennard-Jones (van der Waals) Parameters: These parameters describe the non-bonded interactions and are typically assigned based on predefined atom types in the force field.

Validation is the final, essential step. Once a complete set of parameters is developed, it must be validated by performing simulations and comparing the results against experimental data or high-level QM calculations. For this compound, validation could involve comparing the calculated conformational energy differences with QM results or checking the ability of the force field to reproduce thermodynamic properties of similar known compounds. nih.govacs.org

| Energy Term | Description | Typical Parameterization Source |

|---|---|---|

| Bond Stretching | Energy of bond length deviation from equilibrium. | QM calculations, Spectroscopy |

| Angle Bending | Energy of bond angle deviation from equilibrium. | QM calculations, Spectroscopy |

| Dihedral Torsion | Energy associated with rotation around a bond. | Fitting to QM rotational energy profiles |

| Electrostatic | Coulombic interactions between partial atomic charges. | Fitting to QM electrostatic potential (e.g., RESP, CHELPG) |

| van der Waals | Short-range repulsive and long-range attractive forces. | Fitting to experimental data (e.g., liquid densities, heats of vaporization) |

Computational Design of this compound Derivatives

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the in silico design of novel molecules with desired properties. nih.gov Starting from the parent structure of this compound, computational methods can be employed to design derivatives with potentially enhanced biological activity, improved physicochemical properties, or other specific functionalities. nih.govresearchgate.net

The process of computational design typically follows a structured workflow:

Target Identification and Goal Definition: The first step is to define the objective. For example, if the goal is to design a new drug, a biological target (e.g., an enzyme or receptor) must be identified. The design goal would be to create a derivative that binds to this target with high affinity and selectivity. researchgate.netacs.org

Virtual Library Generation: Based on the parent scaffold, a virtual library of derivatives is created by systematically modifying the structure. For this compound, modifications could include adding substituents to the cyclohexane ring, altering the N-alkyl groups on the amide, or replacing the amide with a bioisostere.

In Silico Screening: The virtual library is then screened using a variety of computational techniques.

Molecular Docking: If a 3D structure of the biological target is available, molecular docking can predict the binding pose and estimate the binding affinity of each derivative. tandfonline.com

Pharmacophore Modeling: If known active ligands exist, a pharmacophore model can be built to identify the key chemical features required for activity, and the library can be screened for compounds that match this model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structure with biological activity, allowing for the prediction of activity for new derivatives.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, helping to eliminate candidates with poor pharmacokinetic profiles early in the process.

Prioritization and Selection: Based on the screening results, the most promising derivatives are ranked and selected for chemical synthesis and subsequent experimental validation.

This iterative cycle of design, screening, and testing significantly accelerates the discovery process by focusing laboratory efforts on compounds with the highest probability of success.

| Modification Site | Example Modification | Target Property | Screening Method |

|---|---|---|---|

| Cyclohexane Ring (C4) | Add a hydroxyl group (-OH) | Increase solubility, add H-bond donor | ADMET Prediction, Molecular Docking |

| N-Methyl Groups | Replace with ethyl groups | Modify steric bulk and lipophilicity | Molecular Docking, QSAR |

| Cyclohexane Ring (C3) | Add a fluorine atom (-F) | Block metabolic site, alter electronics | ADMET Prediction, Molecular Docking |

| Amide Carbonyl | Replace with a bioisostere (e.g., tetrazole) | Improve metabolic stability, alter H-bonding | Molecular Docking, Pharmacophore Modeling |

Advanced Analytical Methodologies for N,1 Dimethylcyclohexane 1 Carboxamide Research

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide fundamental insights into the molecular architecture and vibrational properties of N,1-Dimethylcyclohexane-1-carboxamide. High-resolution techniques are indispensable for unambiguous structure confirmation and detailed molecular analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. hku.hk For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals.

In ¹H NMR, the spectrum is expected to show distinct signals for the methyl groups (one attached to the C1 position of the ring and one to the nitrogen atom) and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical environment of each nucleus dictates its specific resonance frequency, or chemical shift (δ). hku.hk Similarly, the ¹³C NMR spectrum, particularly with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), can distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). hku.hk

2D NMR experiments are essential for establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons throughout the cyclohexane ring system. encyclopedia.pub

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons. encyclopedia.pub

Furthermore, Variable-Temperature NMR (VT-NMR) can be employed to study the dynamic conformational processes of the molecule. nih.gov For this compound, this could include the chair-to-chair ring inversion of the cyclohexane moiety and the restricted rotation around the amide C-N bond, which can lead to the observation of distinct signals for the two N-methyl groups at low temperatures. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on typical chemical shifts for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1-CH₃ | ~1.2 | ~25 |

| N-CH₃ | ~2.9 (may appear as two signals at low temp.) | ~35, ~37 (may appear as two signals at low temp.) |

| Cyclohexane CH₂ | 1.4 - 1.8 | 22 - 40 |

| C1 (Quaternary) | - | ~45 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.gov These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. ksu.edu.sa

For this compound, key functional groups will produce characteristic vibrational bands:

Amide Group: The C=O stretching vibration is expected to produce a very strong and sharp absorption band in the IR spectrum, typically around 1630-1680 cm⁻¹. The C-N stretching vibration appears in the 1400 cm⁻¹ region.

Alkyl Groups: The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear at lower wavenumbers.

Cyclohexane Ring: The skeletal vibrations of the carbon-carbon bonds within the ring will produce a series of bands in the fingerprint region (below 1500 cm⁻¹). These modes may be more prominent in the Raman spectrum. ustc.edu.cn

The combined use of IR and Raman spectroscopy allows for a more complete characterization of the molecule's vibrational framework. youtube.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 | Strong (IR), Strong (Raman) |

| C=O Stretch (Amide) | 1630-1680 | 1630-1680 | Very Strong (IR), Weak (Raman) |

| CH₂ Bend (Scissoring) | ~1465 | ~1465 | Medium (IR & Raman) |

| C-N Stretch (Amide) | ~1400 | ~1400 | Medium (IR & Raman) |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and confidence. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, distinguishing it from other compounds with the same nominal mass.

For this compound (molecular formula C₉H₁₇NO), the calculated monoisotopic mass can be determined precisely. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can induce fragmentation, providing structural information. The fragmentation pattern can help confirm the connectivity of the molecule, with expected losses corresponding to the dimethylamino group or fragmentation of the cyclohexane ring.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO |

| Monoisotopic Mass | 155.1310 u |

| Calculated m/z of [M+H]⁺ | 156.1383 |

| Calculated m/z of [M+Na]⁺ | 178.1202 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or complex matrices, as well as for its quantification.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. gla.ac.uk Given its likely volatility, this compound is well-suited for GC analysis. In GC, the compound is vaporized and separated as it passes through a capillary column containing a stationary phase. gla.ac.uk The separation is based on the compound's boiling point and its interaction with the stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the separated components. sums.ac.ir The GC provides the retention time, a characteristic property under specific conditions, while the MS provides a mass spectrum that can be compared against libraries for confirmation. nih.govimrpress.com This combination is highly effective for purity assessment and identifying volatile impurities.

Table 4: Illustrative GC-MS Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, ramp to 280 °C at 10 °C/min |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |

Liquid Chromatography (LC) is a versatile separation technique that is not limited by sample volatility. nih.gov For this compound, Reversed-Phase Liquid Chromatography (RPLC) is a common approach, where separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. nih.gov

The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it the gold standard for quantifying compounds in complex biological or environmental samples. nih.gov This technique combines the separation power of LC with the precise detection capabilities of a triple-quadrupole mass spectrometer. cmro.in For purity assessment, LC-MS can detect and identify non-volatile impurities that would be missed by GC-MS. For quantification, specific precursor-to-product ion transitions can be monitored using Multiple Reaction Monitoring (MRM), offering high specificity and low detection limits.

Table 5: Illustrative LC-MS/MS Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| LC Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Ionization Source (MS) | Electrospray Ionization (ESI), Positive Mode |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is an essential technique for the separation of enantiomers, which are non-superimposable mirror images of each other. For a molecule like this compound, which possesses a chiral center, this method would be crucial for determining its enantiomeric purity. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high selectivity. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks.

Hypothetical Data for Enantiomeric Separation of this compound:

The following table illustrates a hypothetical scenario for the chiral separation of this compound enantiomers, based on typical parameters used for similar compounds.

| Parameter | Value |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

This data is illustrative and not based on actual experimental results for this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the cyclohexane ring.

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data for this compound:

The table below presents a set of hypothetical crystallographic parameters for this compound, consistent with what might be expected for a small organic molecule.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

This data is illustrative and not based on actual experimental results for this compound.

Applications in Advanced Organic Synthesis and Molecular Engineering

Utility as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of an auxiliary guides the formation of a specific stereoisomer, after which it is typically removed. wikipedia.org For a molecule like N,1-Dimethylcyclohexane-1-carboxamide to function as a chiral auxiliary, it would first need to be synthesized in an enantiomerically pure form. The stereogenic center at the 1-position of the cyclohexane (B81311) ring, bonded to both a methyl group and the carboxamide functionality, could then potentially influence the stereoselectivity of reactions such as alkylations or aldol (B89426) additions on a substrate attached to the carboxamide nitrogen. However, there is no published research demonstrating the synthesis of enantiopure this compound or its subsequent use as a chiral auxiliary or as a ligand in asymmetric catalysis.

Building Blocks for Complex Natural Products and Synthetic Architectures

Organic molecules with specific functional groups and stereochemistry often serve as valuable building blocks in the total synthesis of complex natural products and other intricate molecular architectures. basicknowledge101.comcam.ac.uk The cyclohexane core of this compound provides a robust scaffold that could, in principle, be incorporated into larger, more complex molecules. elsevierpure.com The presence of the carboxamide and methyl groups offers handles for further chemical modification. A synthetic chemist might envision this compound as a fragment for constructing molecules containing a quaternary carbon center on a cyclohexane ring. Nevertheless, a review of the literature does not yield any instances of this compound being utilized as a building block in the synthesis of any natural product or complex synthetic target.

Precursors for Novel Cyclohexane-Fused Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry due to their prevalence in biologically active compounds and functional materials. researchgate.net Cyclohexane-fused heterocycles, which combine a saturated carbocyclic ring with a heterocyclic system, are of significant interest. The carboxamide functional group in this compound could theoretically serve as a starting point for the construction of fused heterocyclic rings. For instance, reactions involving intramolecular cyclization could potentially lead to the formation of novel lactams or other fused systems. nih.gov However, there are no specific studies or documented synthetic routes that utilize this compound as a precursor for such heterocyclic structures.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent intermolecular forces. wikipedia.org Host-guest chemistry, a central concept in this field, involves a larger 'host' molecule that encapsulates a smaller 'guest' molecule. thno.org The formation of these complexes is driven by interactions such as hydrogen bonding, van der Waals forces, and hydrophobic effects. wikipedia.orgunist.ac.kr The amide group of this compound has the potential to participate in hydrogen bonding. However, for it to be a significant player in host-guest chemistry, it would likely need to be incorporated into a larger, pre-organized macrocyclic structure to create a suitable binding cavity. There is currently no evidence in the scientific literature of this compound being explored in the context of supramolecular chemistry or host-guest interactions.

Crystal Engineering and Polymorphism Studies

Crystal engineering is the design and synthesis of functional solid-state structures with desired physical and chemical properties. ub.edu A key area of study within this field is polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net Different polymorphs of a substance can exhibit different properties, such as solubility and melting point. The this compound molecule, with its ability to act as a hydrogen bond donor and acceptor via the amide group, could potentially form various intermolecular hydrogen-bonding networks, leading to the possibility of polymorphism. A systematic study of its crystallization under different conditions could reveal the existence of multiple polymorphic forms. However, no such crystallographic or polymorphism studies on this compound have been reported.

Green Chemistry Principles and Sustainable Synthesis of N,1 Dimethylcyclohexane 1 Carboxamide

Development of Eco-Friendly Reaction Conditions

Traditional methods for synthesizing amides often involve converting a carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride, which can require hazardous reagents like thionyl chloride or oxalyl chloride. semanticscholar.org These methods generate significant waste and pose safety risks. Modern green approaches for the synthesis of N,1-Dimethylcyclohexane-1-carboxamide from 1-methylcyclohexane-1-carboxylic acid and methylamine (B109427) focus on direct catalytic methods that avoid these harsh reagents.

Key developments in eco-friendly reaction conditions include:

Catalytic Direct Amidation: The use of catalysts allows the direct reaction between a carboxylic acid and an amine, with the only byproduct being water. Boric acid and various boronic acids have emerged as effective, low-toxicity catalysts for this transformation. sciepub.comresearchgate.net These reactions can often be performed under milder conditions than traditional methods. sciepub.com